AS1949490 is a potent and selective small molecule inhibitor of the Src homology 2 (SH2) domain-containing inositol 5-phosphatase 2 (SHIP2). [] SHIP2 is involved in various cellular signaling pathways, regulating cell growth, proliferation, survival, and metabolism. [] AS1949490's ability to inhibit SHIP2 makes it a valuable tool for investigating the role of SHIP2 in various physiological and pathological processes. [] Researchers utilize AS1949490 to study its effects on cellular functions and explore its potential therapeutic implications in several diseases. []
AS1949490 is a small molecule compound identified as a potent inhibitor of the 5′-lipid phosphatase SHIP2 (SH2 domain-containing inositol phosphatase 2). It has garnered attention in biomedical research due to its role in modulating signaling pathways associated with various cellular processes, particularly those involving phosphoinositides. AS1949490 has demonstrated competitive inhibition of SHIP2 with an IC50 value of 0.62 µM and a Ki value of 0.44 µM, indicating its potential as a therapeutic agent in conditions where SHIP2 activity is implicated, such as metabolic disorders and cancer .
AS1949490 is classified as a chemical inhibitor targeting lipid phosphatases, specifically the SHIP2 enzyme. This classification places it within the broader category of pharmacological agents used to modulate lipid signaling pathways in cells.
The synthesis of AS1949490 involves several chemical reactions that lead to the formation of the final compound. The process typically begins with the reaction of 3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-(2-methyl-1H-imidazol-1-yl)ethyl]aniline with various reagents under controlled conditions to yield the desired product.
AS1949490 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against SHIP2. The molecular formula is C18H20ClN3O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
AS1949490 primarily functions through competitive inhibition of SHIP2, affecting downstream signaling pathways associated with phosphoinositide metabolism. This inhibition alters cellular responses to growth factors and other extracellular signals.
The mechanism by which AS1949490 exerts its effects involves several steps:
Studies indicate that modulation of this pathway can have significant implications for neuronal health and other physiological processes .
AS1949490 has several scientific applications:
AS1949490 features a stereospecific S-configured chiral center, a thiophene carboxamide core, and a 4-chlorobenzyloxy moiety critical for SHIP2 binding. The compound’s crystalline form is stable at 2–8°C but degrades upon prolonged light exposure [3] [6]. Synthesis begins with S-1-phenylethylamine condensation to a thiophene carboxylic acid derivative, followed by O-alkylation with 4-chlorobenzyl chloride. Final purification via reverse-phase HPLC yields >98% purity [8]. The stereochemistry is essential: the R-enantiomer shows 20-fold lower potency, confirming enantioselective target engagement [6].
AS1949490 demonstrates exceptional selectivity for SHIP2 over homologous phosphatases. As quantified by malachite green phosphatase assays [4]:
Table 1: Selectivity Profile of AS1949490
Phosphatase | Species | IC₅₀ (μM) |
---|---|---|
SHIP2 | Human | 0.62 |
SHIP2 | Mouse | 0.34 |
SHIP1 | Human | 13 |
PTEN | Human | >50 |
Synaptojanin | Human | >50 |
Myotubularin | Human | >50 |
This 30-fold selectivity for SHIP2 over SHIP1 arises from divergent residues in the catalytic pocket, particularly within the phosphatase domain’s lipid-substrate channel [3] [8].
AS1949490 competitively inhibits SHIP2 by occluding its substrate-binding cleft, evidenced by a Kᵢ value of 0.44 μM for human SHIP2 [2] [3]. Molecular docking simulations reveal hydrogen bonding between the carboxamide group and Arg₆₉₀ of SHIP2, while the chlorobenzyl group occupies a hydrophobic subpocket [8]. Sustained target engagement in cells is confirmed by persistent Akt phosphorylation for >6 hours post-administration in hepatocytes [4].
SHIP2 hydrolyzes phosphatidylinositol-3,4,5-trisphosphate (PIP₃) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂), attenuating PIP₃-dependent Akt membrane recruitment and phosphorylation. AS1949490 antagonizes this process:
This establishes SHIP2 inhibition as a parallel route to amplify insulin signaling downstream of receptor engagement.
Beyond PIP₃ hydrolysis, SHIP2 modulates nuclear phosphatidylinositol pools that influence gene expression. AS1949490 treatment (10 μM) in cortical neurons reduces nuclear PI(4,5)P₂ by 40%, indirectly activating protein kinase C (PKC) isoforms [2] [5]. SHIP2’s substrates include:
Table 2: SHIP2 Lipid Substrates and Functional Impacts
Substrate | Product | Cellular Outcome |
---|---|---|
PIP₃ | PI(3,4)P₂ | Attenuated Akt activation |
Nuclear PI(4,5)P₂ | Inositol phosphates | Altered mRNA stability (e.g., BDNF transcripts) |
PIP₂ | PI(4)P | Modulated endocytosis |
SHIP2 overexpression occurs in adipose tissue and liver of diabetic db/db mice and humans with insulin resistance. This elevates PIP₃ hydrolysis, blunting insulin-induced glucose uptake. AS1949490 counteracts this phenotype:
Table 3: In Vivo Efficacy of AS1949490 in Diabetic Models
Parameter | Effect (vs. Vehicle) | Study Model |
---|---|---|
Fasting blood glucose | ↓37% | db/db mice (7-day tx) |
Glucose tolerance (AUC) | ↓23% | db/db mice (OGTT) |
Hepatic gluconeogenesis | ↓50% (PEPCK, G6Pase mRNA) | ICR mice (acute tx) |
Mechanistically, it activates hepatic insulin signaling by increasing phosphorylated GSK3β without altering total GSK3β levels [1] [4] [6].
SHIP2 overexpression impairs memory consolidation in mice by destabilizing BDNF mRNA. AS1949490 (10 mg/kg, i.p.) rescues this deficit:
These effects are independent of Akt, highlighting a novel PKC-BDNF axis exploitable for Alzheimer’s disease and depression [5].
Emerging evidence implicates SHIP2 in renal glucose reabsorption and fibrosis. In proximal tubule cells, SHIP2 associates with sodium-glucose cotransporters (SGLTs). AS1949490 inhibits hyperglycemia-induced renal tubular injury by:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7